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Compound of Interest

Compound Name: Norfluorocurarine

Cat. No.: B1230234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

indole alkaloid norfluorocurarine. While specific experimental data from published literature is

not fully available in the public domain, this document outlines the expected spectroscopic

characteristics based on its known structure. It also details the standard experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this class of compounds.

Chemical Structure and Molecular Properties
Norfluorocurarine is a complex indole alkaloid with the following properties:

Molecular Formula: C₁₉H₂₀N₂O[1][2]

Molecular Weight: 292.4 g/mol [1][2][3]

CAS Number: 6880-54-2[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the complex, three-dimensional

structure of molecules like norfluorocurarine. Below are the predicted chemical shifts for ¹H

and ¹³C NMR spectroscopy.
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Note: The following tables present predicted chemical shift ranges. Actual experimental values

may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectroscopic Data
Proton Type

Predicted Chemical Shift (δ,

ppm)
Notes

Aromatic Protons 6.5 - 8.0
Protons on the indole ring
system.

Vinylic Proton 5.0 - 6.0
Proton attached to a carbon-

carbon double bond.

Aldehyde Proton 9.0 - 10.0
The highly deshielded proton

of the aldehyde group.

Aliphatic Protons 1.5 - 4.5

Protons on the saturated

carbon framework, including

those adjacent to nitrogen

atoms.

Amine N-H Variable (often broad)

The chemical shift is highly

dependent on solvent and

concentration.

Predicted ¹³C NMR Spectroscopic Data
Carbon Type

Predicted Chemical Shift (δ,

ppm)
Notes

Aldehyde Carbonyl 190 - 200
The carbon of the
aldehyde functional group.

Aromatic Carbons 110 - 150
Carbons of the indole ring

system.

Vinylic Carbons 100 - 140
Carbons involved in the

carbon-carbon double bond.

Aliphatic Carbons 20 - 70
Carbons in the saturated

regions of the molecule.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of norfluorocurarine is expected to show characteristic absorption bands for its key

functional groups.

Predicted IR Absorption Bands
Functional Group

Expected Absorption Range

(cm⁻¹)
Vibration Mode

N-H Stretch (Amine) 3300 - 3500
Stretching vibration of the
nitrogen-hydrogen bond.

C-H Stretch (Aromatic) 3000 - 3100
Stretching of carbon-hydrogen

bonds on the indole ring.

C-H Stretch (Aliphatic) 2850 - 3000

Stretching of carbon-hydrogen

bonds in the saturated parts of

the molecule.

C=O Stretch (Aldehyde) 1720 - 1740

Strong absorption due to the

carbonyl group of the

aldehyde.

C=C Stretch (Aromatic) 1450 - 1600
Stretching vibrations within the

aromatic ring.

C-N Stretch 1000 - 1350
Stretching of the carbon-

nitrogen bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in confirming its molecular weight and structure.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak

corresponding to the exact mass of norfluorocurarine (C₁₉H₂₀N₂O). The expected m/z

value for the protonated molecule [M+H]⁺ would be approximately 293.16.
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Fragmentation Pattern: Indole alkaloids typically undergo characteristic fragmentation

patterns. Common fragmentation pathways may involve the loss of small neutral molecules

or cleavage of the intricate ring system. The specific fragmentation pattern would need to be

determined experimentally.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of norfluorocurarine are provided

below. These protocols are based on standard practices for the analysis of indole alkaloids and

other natural products.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified norfluorocurarine in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can

affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for

a 400 MHz spectrometer.

For complete structural elucidation, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) should be performed.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal.

IR Spectroscopy Protocol
Sample Preparation:
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KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet.

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount

and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol or acetonitrile.

Data Acquisition:

Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For structural information, perform tandem mass spectrometry (MS/MS) to induce

fragmentation and record the product ion spectrum.

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation

pattern to deduce structural features of the molecule.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like norfluorocurarine.
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Caption: General workflow for the isolation and spectroscopic characterization of

norfluorocurarine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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